molecular formula C12H14O3 B14402855 5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde CAS No. 88153-33-7

5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde

Katalognummer: B14402855
CAS-Nummer: 88153-33-7
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: FBDGVJFXKYTWND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes. Benzaldehydes are aromatic aldehydes with a formyl group attached to a benzene ring. This compound is characterized by the presence of a hydroxymethyl group and an isopropenyl ether group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxymethyl-2-hydroxybenzaldehyde with isobutylene in the presence of an acid catalyst. The reaction conditions typically include:

  • Temperature: 50-100°C
  • Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
  • Solvent: Organic solvents like toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropenyl ether group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzoic acid

    Reduction: 5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Wirkmechanismus

The mechanism of action of 5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the aldehyde and hydroxymethyl groups allows it to participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde: The parent compound with a simple formyl group attached to a benzene ring.

    Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, known for its use as a flavoring agent.

    Salicylaldehyde: 2-Hydroxybenzaldehyde, used in the synthesis of pharmaceuticals and dyes.

Eigenschaften

CAS-Nummer

88153-33-7

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

5-(hydroxymethyl)-2-(2-methylprop-1-enoxy)benzaldehyde

InChI

InChI=1S/C12H14O3/c1-9(2)8-15-12-4-3-10(6-13)5-11(12)7-14/h3-5,7-8,13H,6H2,1-2H3

InChI-Schlüssel

FBDGVJFXKYTWND-UHFFFAOYSA-N

Kanonische SMILES

CC(=COC1=C(C=C(C=C1)CO)C=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.